molecular formula C9H12ClNO2 B13629876 5-Amino-2,3-dimethylbenzoicacidhydrochloride

5-Amino-2,3-dimethylbenzoicacidhydrochloride

Katalognummer: B13629876
Molekulargewicht: 201.65 g/mol
InChI-Schlüssel: KGSBHBLXZABMTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2,3-dimethylbenzoicacidhydrochloride is an organic compound with significant applications in various fields such as chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dimethylbenzoicacidhydrochloride typically involves the reaction of 2,3-dimethylbenzoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt form is achieved by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions using advanced equipment to maintain the required reaction conditions. The process includes purification steps such as crystallization or distillation to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2,3-dimethylbenzoicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-2,3-dimethylbenzoicacidhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Amino-2,3-dimethylbenzoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-2-methylbenzoic acid
  • 5-Amino-2,3-dimethylbenzoic acid
  • 5-Amino-2,3-dimethylbenzamide

Uniqueness

5-Amino-2,3-dimethylbenzoicacidhydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Eigenschaften

Molekularformel

C9H12ClNO2

Molekulargewicht

201.65 g/mol

IUPAC-Name

5-amino-2,3-dimethylbenzoic acid;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-5-3-7(10)4-8(6(5)2)9(11)12;/h3-4H,10H2,1-2H3,(H,11,12);1H

InChI-Schlüssel

KGSBHBLXZABMTO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C)C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.